Trihexacosyl phosphate
CAS No.: 64131-07-3
Cat. No.: VC17017043
Molecular Formula: C78H159O4P
Molecular Weight: 1192.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64131-07-3 |
|---|---|
| Molecular Formula | C78H159O4P |
| Molecular Weight | 1192.1 g/mol |
| IUPAC Name | trihexacosyl phosphate |
| Standard InChI | InChI=1S/C78H159O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-80-83(79,81-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)82-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-78H2,1-3H3 |
| Standard InChI Key | JEBJVWJKUAKKRE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Trihexacosyl phosphate, systematically named as O,O,O-trihexacosyl phosphate, belongs to the class of trialkyl phosphates. Its structure consists of a central phosphate group esterified with three hexacosyl (C<sub>26</sub>H<sub>53</sub>) chains, resulting in a highly hydrophobic molecule. The compound’s extended alkyl chains contribute to its low solubility in polar solvents and high thermal stability, typical of long-chain phosphates .
Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Registry Number | 64131-07-3 |
| Molecular Formula | |
| IUPAC Name | Trihexacosyl phosphate |
| Synonyms | 1-Hexacosanol,1,1',1''-phosphate |
The absence of a European Community (EC) number or other regulatory identifiers in available literature suggests limited commercial production or niche applications .
Synthesis and Production Pathways
The synthesis of trihexacosyl phosphate follows methodologies common to trialkyl phosphates, albeit with adaptations for its long alkyl chains. While direct literature on its synthesis is sparse, analogous processes for nucleoside phosphate prodrugs provide insight into potential routes .
Phosphorylation of Hexacosanol
A plausible synthesis involves the reaction of hexacosanol (C<sub>26</sub>H<sub>53</sub>OH) with phosphorus oxychloride (POCl<sub>3</sub>):
This reaction typically requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl. The challenge lies in achieving complete esterification due to steric hindrance from the long alkyl chains, necessitating elevated temperatures or prolonged reaction times .
Alternative Routes via H-Phosphonate Intermediates
Modern approaches借鉴 phosphoramidate chemistry, as seen in prodrug synthesis. For example, H-phosphonate intermediates can be coupled with hexacosyl alcohols using activating agents like 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole (MSNT) :
This method offers better control over stoichiometry and reduces side products, though scalability for industrial production remains unverified .
Industrial and Research Applications
Primary Industrial Uses
Trihexacosyl phosphate’s SDS specifies “For industry use only”, though exact applications are undisclosed . Potential roles include:
-
Surfactant intermediate: As a precursor to phosphate-based surfactants for emulsification.
-
Lubricant additive: Long-chain phosphates reduce friction in high-temperature machinery.
Toxicity Data Gaps
No acute or chronic toxicity data are publicly available, underscoring the need for precautionary handling. Environmental fate studies are also absent, though its low solubility suggests minimal aquatic bioavailability .
Future Research Directions
-
Synthetic Optimization: Developing catalytic or enzymatic methods to improve yield and purity.
-
Prodrug Feasibility: Evaluating its utility in masking polar drug functionalities for enhanced delivery.
-
Ecotoxicological Profiling: Assessing biodegradation pathways and aquatic toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume